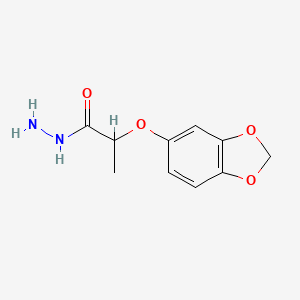

2-(1,3-Benzodioxol-5-yloxy)propanohydrazide

Übersicht

Beschreibung

2-(1,3-Benzodioxol-5-yloxy)propanohydrazide is a chemical compound with the molecular formula C10H12N2O4 and a molecular weight of 224.22 g/mol . This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring. The propanohydrazide moiety is attached to the benzodioxole ring through an ether linkage.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with propanohydrazide under appropriate reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrazide linkage. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,3-Benzodioxol-5-yloxy)propanohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydrazide moiety to an amine or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products Formed

Oxidation: Oxo derivatives of the compound.

Reduction: Amines or other reduced forms of the compound.

Substitution: Various substituted derivatives of the benzodioxole ring.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

Building Block for Complex Molecules

- 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide serves as a key intermediate in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.

Reaction Types

- The compound can undergo several types of reactions:

- Oxidation : Can be oxidized to yield oxo derivatives.

- Reduction : Reduction processes can convert the hydrazide moiety into amines or other reduced forms.

- Substitution : Electrophilic aromatic substitution can introduce various substituents onto the benzodioxole ring.

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Oxo derivatives | Potassium permanganate, chromium trioxide |

| Reduction | Amines or reduced forms | Lithium aluminum hydride, sodium borohydride |

| Substitution | Various substituted derivatives | Halogens, nitrating agents |

Biological Research Applications

Potential Biological Activities

- Research has indicated that this compound may exhibit antimicrobial and anticancer properties. These bioactive characteristics make it a candidate for further exploration in pharmacological studies.

Mechanism of Action

- The compound likely interacts with specific molecular targets, modulating enzyme activity and potentially inhibiting cell proliferation. This mechanism is crucial for its proposed therapeutic effects.

Medical Applications

Therapeutic Potential

- The compound is being investigated for its potential in treating various disorders:

- Anxiety Disorders

- Cardiovascular Diseases

- Cancers

- Inflammatory Conditions

Research shows that its selective inhibition of certain receptors may lead to reduced side effects compared to traditional therapies. For instance, it has been noted for its potential use in managing conditions such as dysmenorrhea and anxiety disorders due to its action on the V1a receptor .

Case Studies

-

Anticancer Activity

- A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth, suggesting a promising avenue for cancer treatment.

-

Antimicrobial Properties

- Another investigation focused on the antimicrobial efficacy of the compound against several bacterial strains. The findings demonstrated effective inhibition, highlighting its potential as an antimicrobial agent.

-

Cardiovascular Research

- In cardiovascular studies, the compound showed promise in modulating blood pressure and heart rate through its action on vascular receptors, indicating potential applications in managing hypertension.

Wirkmechanismus

The mechanism of action of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(1,3-Benzodioxol-5-yloxy)acetic acid

- 2-(1,3-Benzodioxol-5-yloxy)propanoic acid

- 2-(1,3-Benzodioxol-5-yloxy)ethanohydrazide

Uniqueness

2-(1,3-Benzodioxol-5-yloxy)propanohydrazide is unique due to its specific structural features, including the presence of the benzodioxole ring and the propanohydrazide moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Biologische Aktivität

2-(1,3-Benzodioxol-5-yloxy)propanohydrazide is a compound with significant potential in various biological applications. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula: C₁₀H₁₂N₂O₄

- CAS Number: 588679-99-6

- Molecular Weight: 224.22 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets. The compound may influence enzyme activities and receptor interactions, leading to diverse pharmacological effects. Its structural features, particularly the benzodioxole moiety, are crucial for its biological efficacy.

Biological Activity Overview

Research indicates that compounds containing the benzodioxole structure exhibit various biological activities, including:

- Antimicrobial Effects: Compounds related to benzodioxole have shown efficacy against various pathogens.

- Insecticidal Properties: Studies have highlighted the potential of benzodioxole derivatives in controlling mosquito populations, particularly Aedes aegypti, which is a vector for several arboviruses .

- Cytotoxicity: Evaluations of similar compounds have indicated low cytotoxicity towards human cells, suggesting a favorable safety profile for potential therapeutic applications .

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Insecticidal | Larvicidal activity against Aedes aegypti | |

| Cytotoxicity | Low cytotoxicity in human cells |

Case Study 1: Larvicidal Activity

A study focused on the larvicidal activity of 1,3-benzodioxole derivatives against Aedes aegypti demonstrated that certain compounds exhibited significant mortality rates. For instance, a related compound showed LC50 values of 28.9 ± 5.6 µM after 24 hours of exposure . This highlights the potential application of benzodioxole derivatives in vector control strategies.

Case Study 2: Antimicrobial Properties

Research has indicated that compounds similar to this compound possess antimicrobial properties. These compounds were tested against a range of bacterial strains and demonstrated varying degrees of inhibition, suggesting their potential use in developing new antimicrobial agents.

Eigenschaften

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-6(10(13)12-11)16-7-2-3-8-9(4-7)15-5-14-8/h2-4,6H,5,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBAAXZFAYBIAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397122 | |

| Record name | 2-(1,3-benzodioxol-5-yloxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588679-99-6 | |

| Record name | 2-(1,3-benzodioxol-5-yloxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.